molecular formula C8H15N3 B15272296 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine

1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B15272296
M. Wt: 153.22 g/mol
InChI Key: GPDAHXRIRZWVIA-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1H-pyrazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-3-(2-methylpropyl)-1H-pyrazole: Similar structure but lacks the amine group.

    1-Methyl-3-(2-methylpropyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    1-Methyl-3-(2-methylpropyl)-1H-triazole: Features a triazole ring in place of the pyrazole ring.

Uniqueness: 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-6(2)4-8-7(9)5-11(3)10-8/h5-6H,4,9H2,1-3H3

InChI Key

GPDAHXRIRZWVIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C=C1N)C

Origin of Product

United States

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